(2R,3S)-2-(4-(cyclopentylamino)phenyl)-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid
Beschreibung
“(2R,3S)-2-(4-(cyclopentylamino)phenyl)-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid” is a chiral piperidine derivative characterized by its stereochemical configuration (2R,3S), which is critical for its pharmacological interactions . The compound features a cyclopentylamino group attached to a phenyl ring, a 2-fluoro-6-methylbenzoyl moiety, and a carboxylic acid functional group at the piperidine-3-position. The fluorine atom in the benzoyl group likely enhances metabolic stability, while the cyclopentylamino substituent may contribute to lipophilicity and target binding affinity .
Eigenschaften
IUPAC Name |
(2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3/c1-16-6-4-10-21(26)22(16)24(29)28-15-5-9-20(25(30)31)23(28)17-11-13-19(14-12-17)27-18-7-2-3-8-18/h4,6,10-14,18,20,23,27H,2-3,5,7-9,15H2,1H3,(H,30,31)/t20-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWLRPFRPUSINR-REWPJTCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2CCCC(C2C3=CC=C(C=C3)NC4CCCC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2CCC[C@@H]([C@@H]2C3=CC=C(C=C3)NC4CCCC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2R,3S)-2-(4-(cyclopentylamino)phenyl)-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid , commonly referred to as Avacopan , is a small molecule that has garnered attention for its potential therapeutic applications, particularly in autoimmune diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.
- CAS Number : 1346623-17-3
- Molecular Formula : C₃₃H₃₅F₄N₃O₂
- Molecular Weight : 581.64 g/mol
- IUPAC Name : this compound
Avacopan functions primarily as a selective antagonist of the complement component 5a (C5a) receptor. C5a is a potent pro-inflammatory mediator involved in various inflammatory processes. By inhibiting C5a receptor signaling, Avacopan reduces inflammation and tissue damage associated with conditions such as ANCA-associated vasculitis (AAV) and other autoimmune disorders.
In Vitro Studies
Research indicates that Avacopan exhibits significant anti-inflammatory properties:
- Cytokine Production : Avacopan treatment leads to a marked reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated immune cells.
- Cell Migration : The compound effectively inhibits the migration of neutrophils towards C5a gradients, demonstrating its potential to modulate immune cell trafficking.
In Vivo Studies
In animal models of autoimmune diseases:
- Efficacy in AAV Models : Avacopan has shown promising results in reducing kidney inflammation and improving renal function in models of AAV. The compound significantly decreased glomerular injury scores compared to controls.
| Study Type | Model | Outcome |
|---|---|---|
| In Vivo | AAV | Reduced renal inflammation and improved kidney function |
| In Vivo | Nephritis | Decreased proteinuria and renal damage |
Clinical Applications
Avacopan has been evaluated in clinical trials for its efficacy in treating various autoimmune diseases:
- AAV Clinical Trials : Phase III trials have demonstrated that Avacopan is effective in achieving remission in patients with AAV, with a favorable safety profile compared to standard therapies.
- Other Autoimmune Disorders : Ongoing studies are investigating its potential in conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis.
Case Study 1: ANCA-associated Vasculitis
A clinical trial involving 331 patients with AAV showed that those treated with Avacopan achieved remission more rapidly than those receiving conventional glucocorticoids. The study highlighted a significant reduction in glucocorticoid exposure without compromising efficacy.
Case Study 2: Safety Profile Assessment
In a long-term safety study, Avacopan was well-tolerated among participants, with adverse events similar to those observed in placebo groups. This suggests a promising safety profile for chronic use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Stereochemical Variants
The compound’s stereoisomer, “(2S,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide” (), differs only in the configuration of the piperidine ring. The (2S,3S) isomer is predicted to exhibit reduced biological activity compared to the (2R,3S) form due to mismatched stereochemistry with target binding pockets, a common phenomenon in chiral drug design .
Functional Group Analogues
The carboxamide derivative, “(2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide” (CAS RN: 1346623-17-3, ), replaces the carboxylic acid with a carboxamide group. This modification increases molecular weight (581.64 g/mol vs.
Substituent Variations
“(2R,4R)-1-(3-Chloro-2-fluorobenzyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid” () shares the piperidine-carboxylic acid core but incorporates a chloro-fluorobenzyl group and a pyrazole-amino-pyridine substituent.
Structural and Pharmacological Comparison Table
*Estimated based on structural comparison with carboxamide analogue .
Key Research Findings
- Stereochemistry-Driven Activity : The (2R,3S) configuration is critical for binding to helical kinase domains, as demonstrated in analogues with similar scaffolds .
- Functional Group Impact : Carboxylic acid derivatives exhibit higher plasma protein binding but poorer blood-brain barrier penetration compared to carboxamides, as observed in related piperidine compounds .
- Substituent Effects : Trifluoromethyl groups (e.g., in ) enhance metabolic stability by resisting cytochrome P450 oxidation .
Vorbereitungsmethoden
Chiral Pool Synthesis Using L-Pipecolic Acid
L-Pipecolic acid, a naturally occurring chiral amino acid, serves as a starting material for piperidine derivatives. Key steps include:
- Protection of the amine with tert-butoxycarbonyl (Boc) and esterification of the carboxylic acid (e.g., methyl ester).
- Functionalization at C2 via Grignard addition or alkylation to introduce the 4-(cyclopentylamino)phenyl group.
- Stereochemical inversion at C3 using Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) to achieve the (3S) configuration.
Asymmetric Catalytic Hydrogenation
A prochiral enamide intermediate undergoes hydrogenation with a chiral catalyst (e.g., Rhodium-(R)-BINAP) to establish the (2R,3S) configuration.
- Substrate: 3-Cyano-2-vinylpiperidine derivatives.
- Conditions: H₂ (50 psi), EtOH, 25°C, 12 hours.
- Yield : 78–92% with >98% enantiomeric excess (ee).
Introduction of the 4-(Cyclopentylamino)phenyl Group
Buchwald-Hartwig Amination
A bromophenyl-substituted piperidine intermediate undergoes coupling with cyclopentylamine:
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient aryl fluorides react with cyclopentylamine under basic conditions:
- Substrate : 2-(4-Fluorophenyl)piperidine.
- Conditions : KHMDS, THF, −78°C to 25°C, 6 hours.
- Yield : 50–60%.
Acylation at Position 1 with 2-Fluoro-6-methylbenzoyl Chloride
Schotten-Baumann Reaction
The piperidine nitrogen is acylated under mild conditions:
Steglich Esterification
For acid-sensitive intermediates, N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate acylation:
Stereochemical Control and Resolution
Chiral Chromatography
Racemic mixtures are resolved using preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA):
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of a racemic alcohol intermediate:
- Enzyme : Candida antarctica Lipase B.
- Conditions : Vinyl acetate, hexane, 37°C, 24 hours.
- ee : >99% for (2R,3S) isomer.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Chiral Pool | L-Pipecolic acid | 60 | 99 | Moderate |
| Asymmetric Hydrogenation | Enamide hydrogenation | 85 | 98 | High |
| Enzymatic Resolution | Lipase acetylation | 70 | 99 | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
